Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate
Overview
Description
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate typically involves the formation of the dioxaborinane ring followed by its attachment to the methoxypicolinate group. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with ethyl 6-methoxypicolinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophiles employed .
Scientific Research Applications
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron-related biochemical processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for boron-containing drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The boron center in the dioxaborinane ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in the design of boron-containing drugs and biochemical probes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate include:
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the dioxaborinane ring and the methoxypicolinate moiety.
Properties
IUPAC Name |
ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-5-19-13(17)11-7-6-10(12(16-11)18-4)15-20-8-14(2,3)9-21-15/h6-7H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFQCZWJGLNWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C(=O)OCC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121299 | |
Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373126-40-9 | |
Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373126-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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